

The Synthesis of 2-Thiohydantoins: A Historical and Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

The **2-thiohydantoin** core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Its synthesis has been a subject of extensive research for over a century, evolving from classical condensation reactions to modern, highly efficient methodologies. This in-depth technical guide provides a comprehensive overview of the historical development of **2-thiohydantoin** synthesis, complete with detailed experimental protocols for key methods, comparative data, and workflow visualizations to aid researchers in this important field.

Early Pioneering Syntheses: The Foundation

The early 20th century saw the initial development of fundamental methods for constructing the **2-thiohydantoin** ring, primarily revolving around the use of amino acids and their derivatives. These foundational methods are still relevant and often serve as the basis for modern adaptations.

The Johnson and Nicolet Synthesis (1911)

One of the earliest and most classical methods involves the reaction of N-acyl- α -amino acids with a thiocyanate salt in the presence of a dehydrating agent, typically acetic anhydride.[1] This method proceeds through the formation of an azlactone intermediate, which is then opened by the thiocyanate nucleophile, followed by cyclization to the **2-thiohydantoin**.



Experimental Protocol: Synthesis of 3-Acetyl-2-thiohydantoin from Aceturic Acid

- Reactant Mixture: Suspend aceturic acid (2.0 g) and dry potassium thiocyanate (2.0 g) in a mixture of acetic anhydride (5 mL) and glacial acetic acid (1 mL).
- Reaction: Gently heat the mixture on a steam bath. The reactants will dissolve quickly, and the solution will turn into an orange-colored viscous liquid within approximately 5 minutes.
- Work-up: After the initial reaction, further processing such as hydrolysis with strong acid (e.g., hydrochloric acid) is typically required to remove the N-acyl group and isolate the final **2-thiohydantoin**.

The Biltz Synthesis (1908)

The Biltz synthesis provides a route to 5,5-disubstituted (thio)hydantoins from a 1,2-diketone (like benzil) and urea or thiourea.[2] This reaction is often conducted under basic conditions and can be significantly accelerated by microwave irradiation.[1]

Experimental Protocol: Synthesis of 5,5-Diphenyl-**2-thiohydantoin**

- Reactant Mixture: To a solution of benzil (2.1 g, 10 mmol) and thiourea (1.14 g, 15 mmol) in 10 mL of DMSO, add a solution of potassium hydroxide (1.71 g, 30 mmol) in 5 mL of distilled water in one portion with stirring.
- Reaction: Heat the reaction mixture in an oil bath at 125 °C for 1 hour. The mixture will become dark red.
- Work-up: Pour the reaction mixture onto ice (approximately 500 g) and acidify with concentrated HCI.
- Isolation: Collect the resulting precipitate by filtration, dry it, and recrystallize from ethanol to obtain the purified product.

Direct Condensation Methods

A significant simplification in **2-thiohydantoin** synthesis came with the development of methods that directly condense α -amino acids with a sulfur-containing reagent, bypassing the need for N-acylation.



Synthesis from α -Amino Acids and Thiourea

A straightforward and cost-effective method involves the direct heating of an α -amino acid with thiourea in the absence of a solvent.[3][4] This approach is particularly effective for amino acids with non-polar side chains.

Experimental Protocol: General Procedure for the Synthesis of **2-Thiohydantoin**s from α -Amino Acids and Thiourea

- Reactant Mixture: Mix the desired L-α-amino acid and thiourea in a round-bottomed flask. A common molar ratio is 1:3 (amino acid:thiourea).
- Reaction: Heat the mixture with stirring. The temperature is typically raised to the melting point of thiourea (around 175-180 °C). The mixture will melt and fume. The reaction is continued for a specified time (e.g., 45 minutes) at this temperature.
- Work-up: After cooling, the product can be purified. For 2-thiohydantoins derived from amino acids with non-polar side chains, a simple precipitation from water is often sufficient to remove the highly water-soluble thiourea. For other derivatives, silica gel column chromatography may be necessary.

Synthesis from α -Amino Acids and Isothiocyanates

The reaction of α -amino acids or their esters with isothiocyanates is a versatile and widely used method for preparing N3-substituted **2-thiohydantoins**. This reaction forms the basis of the Edman degradation for peptide sequencing.

Experimental Protocol: Synthesis of 3-Allyl-5-substituted-2-thiohydantoins

- Amino Acid Ester Preparation: Prepare the amino acid methyl ester hydrochloride by reacting the amino acid (5 mmol) with methanolic HCl (generated from 5 mL of methanol and 2 mL of acetyl chloride at 0 °C) overnight at room temperature. Remove the solvent in vacuo.
- Thiourea Formation: Dissolve the amino acid methyl ester hydrochloride (5 mmol) in CH₂Cl₂ or CHCl₃ (15 mL) with triethylamine (5 mmol) and stir for 20 minutes at room temperature.
- Cyclization: Add allyl isothiocyanate (5 mmol) dropwise and heat the mixture under reflux for 7 hours.



• Work-up: Cool the solution to room temperature and remove the solvent in vacuo. Dissolve the residue in CH₂Cl₂, wash with water and brine, and dry over anhydrous Na₂SO₄. The product can be further purified by chromatography.

Multi-Component and Modern Synthetic Approaches

More recent developments have focused on improving the efficiency, diversity, and environmental friendliness of **2-thiohydantoin** synthesis.

Bucherer-Bergs Reaction

The Bucherer-Bergs reaction is a multi-component reaction that synthesizes 5,5-disubstituted hydantoins from a ketone, a cyanide source (like potassium cyanide), and ammonium carbonate. While the classical reaction yields hydantoins, variations exist to produce thiohydantoins.

Microwave-Assisted Synthesis

The application of microwave irradiation has been shown to dramatically reduce reaction times and often improve yields for several **2-thiohydantoin** synthesis methods, including the Biltz synthesis and reactions involving isothiocyanates.

Quantitative Data Summary

The following tables summarize quantitative data for some of the key synthetic methods, allowing for a comparison of their efficiency under different conditions.

Table 1: Synthesis of **2-Thiohydantoin**s via Direct Condensation of α -Amino Acids with Thiourea



α-Amino Acid	Molar Ratio (AA:Thiourea)	Temperature (°C)	Time (min)	Yield (%)
L-Alanine	1:3	180	45	85
L-Valine	1:3	180	45	92
L-Leucine	1:3	180	45	95
L-Phenylalanine	1:3	180	45	90
L-Proline	1:3	180	60	88
L-Tryptophan	1:3	180	45	82

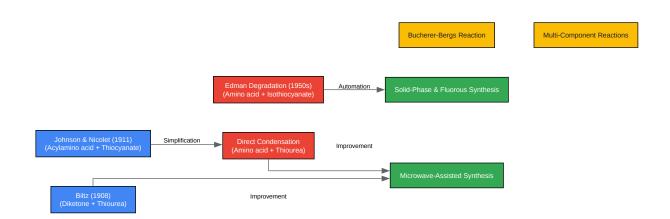
Table 2: Synthesis of 5,5-Diphenyl-2-thiohydantoin (Biltz Synthesis)

Method	Base	Solvent	Temperat ure (°C)	Time	Yield (%)	Referenc e
Convention al	КОН	Ethanol	Reflux	2 h	Moderate	Implied in search results
Microwave- Assisted	КОН	DMSO/Wat er	125	1 h	92	

Visualizing the Synthetic Landscape

The following diagrams, generated using the DOT language, illustrate the historical progression of **2-thiohydantoin** synthesis methods and a typical experimental workflow.

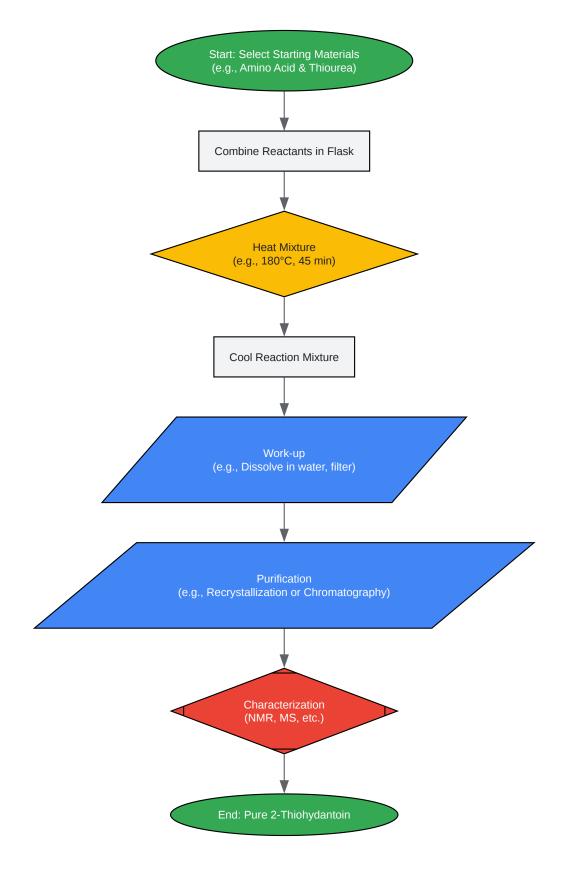




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Caption: Historical development of **2-thiohydantoin** synthesis methods.





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Caption: General experimental workflow for 2-thiohydantoin synthesis.



Conclusion

The synthesis of **2-thiohydantoins** has a rich history, with methods evolving from classical, multi-step procedures to more direct and efficient modern techniques. The choice of synthetic route today depends on factors such as the desired substitution pattern, scale of the reaction, and available resources. The foundational methods of Johnson and Nicolet, and Biltz, alongside the simple and effective direct condensation with thiourea, provide a robust toolkit for chemists. The advent of microwave-assisted synthesis and multi-component reactions has further expanded the accessibility and diversity of this important class of heterocyclic compounds, ensuring their continued relevance in drug discovery and development.

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